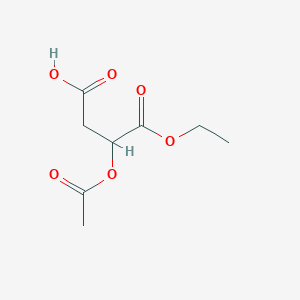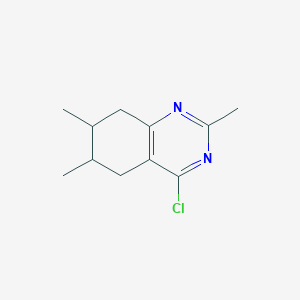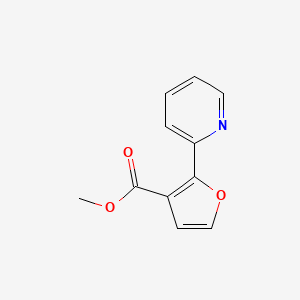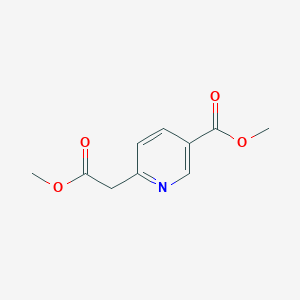
3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(Acetiloxi)-4-etoxi-4-oxobutanoico es un compuesto orgánico que se caracteriza por su estructura única, la cual incluye un grupo acetiloxi, un grupo etoxi y una cadena principal de ácido butanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-(Acetiloxi)-4-etoxi-4-oxobutanoico típicamente involucra la esterificación del ácido 4-etoxi-4-oxobutanoico con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para mantener condiciones de reacción óptimas y mejorar el rendimiento. El uso de sistemas automatizados asegura un control preciso de la temperatura y el tiempo de reacción, lo que lleva a un proceso de síntesis más eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 3-(Acetiloxi)-4-etoxi-4-oxobutanoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo acetiloxi puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente como agentes reductores.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como el hidróxido de sodio u otras bases fuertes.
Productos principales:
Oxidación: Produce ácidos carboxílicos.
Reducción: Rendimiento de alcoholes.
Sustitución: Da como resultado varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-(Acetiloxi)-4-etoxi-4-oxobutanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en la producción de productos químicos especiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(Acetiloxi)-4-etoxi-4-oxobutanoico involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo acetiloxi puede sufrir hidrólisis para liberar ácido acético, que luego puede participar en varias vías bioquímicas. Los grupos etoxi y oxobutanoico contribuyen a la reactividad general del compuesto y la interacción con las moléculas biológicas.
Compuestos similares:
- Ácido 3-(Acetiloxi)-4-metoxi-4-oxobutanoico
- Ácido 3-(Acetiloxi)-4-propoxi-4-oxobutanoico
- Ácido 3-(Acetiloxi)-4-butoxi-4-oxobutanoico
Comparación: En comparación con sus análogos, el ácido 3-(Acetiloxi)-4-etoxi-4-oxobutanoico es único debido a la presencia del grupo etoxi, que puede influir en su solubilidad, reactividad y actividad biológica general. El grupo etoxi proporciona un equilibrio entre hidrofilia y lipofilia, lo que hace que este compuesto sea particularmente versátil en diversas aplicaciones.
Comparación Con Compuestos Similares
- 3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
- 3-(Acetyloxy)-4-propoxy-4-oxobutanoic acid
- 3-(Acetyloxy)-4-butoxy-4-oxobutanoic acid
Comparison: Compared to its analogs, 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making this compound particularly versatile in various applications.
Propiedades
IUPAC Name |
3-acetyloxy-4-ethoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRJIGDJYRCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)







![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)





